Balanced Dual-Parasite Efficacy: T. cruzi and L. amazonensis Amastigote Inhibition
Antiparasitic agent-14 (compound 27) demonstrates a uniquely balanced dual-parasite activity profile, effectively inhibiting the clinically relevant intracellular amastigote forms of both Trypanosoma cruzi (IC50 = 0.89 μM) and Leishmania amazonensis (IC50 = 5.70 μM) [1]. In contrast, the highly potent T. cruzi inhibitors compounds 15 and 18 exhibit substantially weaker activity against L. amazonensis amastigotes (IC50 = 9.58 μM and 16.75 μM, respectively) [2].
| Evidence Dimension | Inhibition of intracellular amastigote forms (IC50) |
|---|---|
| Target Compound Data | T. cruzi: 0.89 μM; L. amazonensis: 5.70 μM |
| Comparator Or Baseline | Compound 15: T. cruzi 0.64 μM, L. amazonensis 9.58 μM; Compound 18: T. cruzi 0.60 μM, L. amazonensis 16.75 μM |
| Quantified Difference | For L. amazonensis, Antiparasitic agent-14 is 1.7-fold more potent than Compound 15 and 2.9-fold more potent than Compound 18, while maintaining sub-micromolar potency against T. cruzi. |
| Conditions | In vitro assay against T. cruzi amastigotes and L. amazonensis amastigotes; compound exposure time as described in Conceição et al., 2023 [1]. |
Why This Matters
This balanced dual-parasite potency profile makes Antiparasitic agent-14 the preferred choice for research programs investigating broad-spectrum antiparasitic mechanisms or co-infection models, where single-pathogen specialists would be suboptimal.
- [1] Conceição JMD, et al. Structural design, synthesis, and anti-Trypanosomatidae profile of new Pyridyl-thiazolidinones. Eur J Med Chem. 2023 Apr 6;254:115310. View Source
- [2] PeptideDB. Antiparasitic agent-15 and Antiparasitic agent-16 Product Data Sheets. Available online. View Source
